Rohitukine
Overview
Description
Rohitukine is an anti-cancer agent. It acts through gastrin antagonism and H(+) K (+)-ATPase inhibition to modulate apoptosis pathways. Rohitukine ia an antidyslipidemic, antiadipogenic, gastroprotective, antifertility, and antileishmanial compound.
Scientific Research Applications
Anti-Cancer Properties : Rohitukine has been identified as a precursor for flavopiridol, an anti-cancer compound currently in Phase III clinical trials. It shows potent inhibition of several cyclin-dependent kinases (CDKs), crucial for cancer treatment. Studies have reported high yields of rohitukine in plants like Dysoxylum binectariferum, demonstrating effectiveness against ovarian and breast cancer lines (Mohanakumara et al., 2010). Furthermore, rohitukine has been evaluated for in vitro cytotoxicity against a panel of cancer cell lines, showing promising activity, especially in leukemia cell lines (Kumar et al., 2016).
Mass Spectrometry Imaging : The spatial and temporal distribution of rohitukine in seed development has been studied using desorption electrospray ionization mass spectrometry imaging. This approach has helped understand the dynamic pattern of chromane alkaloid accumulation in D. binectariferum (Kumara et al., 2015).
Anti-Inflammatory and Immunomodulatory Properties : Rohitukine also possesses anti-inflammatory and immuno-modulatory properties, making it an interesting subject for further pharmacological studies. Its production by endophytic fungi isolated from Dysoxylum binectariferum and Amoora rohituka has been reported, emphasizing its potential in biotechnological applications (Kumara et al., 2014).
Anti-Arthritic and Anti-Ulcer Activities : Rohitukine has been explored for its potential in treating arthritic conditions and peptic ulcers. Its interaction with specific receptors and inhibition of certain enzymes involved in these diseases has been the focus of several studies (Singh et al., 2007; Singh et al., 2011).
Pharmacokinetic Studies : Investigations into the pharmacokinetics, tissue distribution, and plasma protein binding of rohitukine provide valuable insights into its potential as a therapeutic agent. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion of rohitukine in biological systems (Chhonker et al., 2014).
Potential in MAPK Pathway Modulation : The modulation of the MAPK pathway by rohitukine in cancer cells indicates its role in cellular processes like growth, migration, and apoptosis. This makes rohitukine a potential candidate for developing new anticancer drugs (Safia et al., 2015).
properties
IUPAC Name |
5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-8-5-10(18)15-12(20)6-11(19)14(16(15)22-8)9-3-4-17(2)7-13(9)21/h5-6,9,13,19-21H,3-4,7H2,1-2H3/t9-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCVYVBNJQIVOV-TVQRCGJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3CCN(CC3O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3CCN(C[C@H]3O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540347 | |
Record name | 5,7-Dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rohitukine | |
CAS RN |
71294-60-5 | |
Record name | 5,7-Dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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